molecular formula C18H20N4O3 B12726753 Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- CAS No. 104186-19-8

Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-

Cat. No.: B12726753
CAS No.: 104186-19-8
M. Wt: 340.4 g/mol
InChI Key: RYAQNNATFZKOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is a complex organic compound that features a phenol group substituted with a tetrazole ring and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile. The phenol group is then introduced through electrophilic aromatic substitution reactions. The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The phenol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,4-dimethoxy-: Similar in structure but lacks the tetrazole ring.

    Phenol, 3,4-dimethyl-: Similar in structure but lacks the dimethoxyphenyl group.

Uniqueness

Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is unique due to the presence of both the tetrazole ring and the dimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

104186-19-8

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C18H20N4O3/c1-11-7-13(8-12(2)17(11)23)10-22-20-18(19-21-22)14-5-6-15(24-3)16(9-14)25-4/h5-9,23H,10H2,1-4H3

InChI Key

RYAQNNATFZKOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.